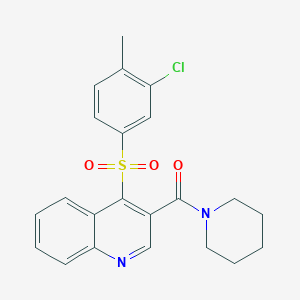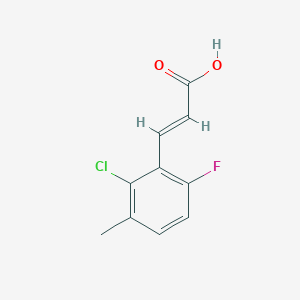
2-Chloro-6-fluoro-3-methylcinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoro-3-methylcinnamic acid is an organic compound with the molecular formula C10H8ClFO2 and a molecular weight of 214.62 g/mol . It is a derivative of cinnamic acid, characterized by the presence of chlorine, fluorine, and methyl groups on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-methylcinnamic acid typically involves the reaction of 2-chloro-6-fluoro-3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-fluoro-3-methylcinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Substitution: Derivatives with different functional groups replacing chlorine or fluorine.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated acids or alcohols.
Applications De Recherche Scientifique
2-Chloro-6-fluoro-3-methylcinnamic acid is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoro-3-methylcinnamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-fluorocinnamic acid
- 2-Fluoro-3-methylcinnamic acid
- 2-Chloro-6-methylcinnamic acid
Uniqueness
2-Chloro-6-fluoro-3-methylcinnamic acid is unique due to the specific combination of chlorine, fluorine, and methyl groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
261762-89-4 |
|---|---|
Formule moléculaire |
C10H8ClFO2 |
Poids moléculaire |
214.62 g/mol |
Nom IUPAC |
3-(2-chloro-6-fluoro-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8ClFO2/c1-6-2-4-8(12)7(10(6)11)3-5-9(13)14/h2-5H,1H3,(H,13,14) |
Clé InChI |
XURAOUQFLKLYBV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)F)C=CC(=O)O)Cl |
SMILES canonique |
CC1=C(C(=C(C=C1)F)C=CC(=O)O)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


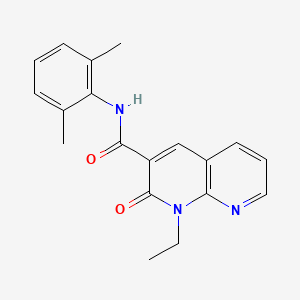
![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)

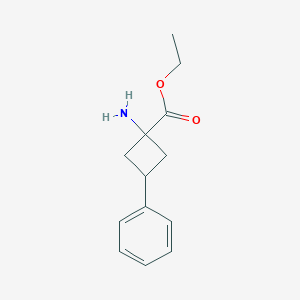
![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)
![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)
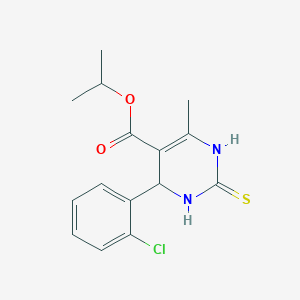
![3-[7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile](/img/structure/B2517049.png)
![7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine](/img/structure/B2517050.png)
![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)
![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
